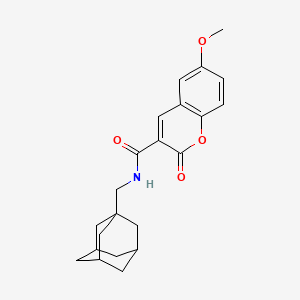![molecular formula C28H24N2O8 B11506504 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B11506504.png)
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrrolo[3,4-f]isoindole derivatives, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone typically involves multiple steps starting from pyromellitic dianhydride. The initial step involves the preparation of pyromellitic diimide through a nucleophilic substitution reaction between pyromellitic dianhydride and potassium cyanate in dimethylformamide (DMF) under reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolo[3,4-f]isoindole core.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone is unique due to the presence of the 2-(2-methoxyphenoxy)ethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H24N2O8 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C28H24N2O8/c1-35-21-7-3-5-9-23(21)37-13-11-29-25(31)17-15-19-20(16-18(17)26(29)32)28(34)30(27(19)33)12-14-38-24-10-6-4-8-22(24)36-2/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
IERPWYOTUVVJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CCOC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11506423.png)
![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11506430.png)

![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
![3-[(4-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11506456.png)
![8-chloro-1,3-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506464.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)

![2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11506475.png)
![N-Sec-butyl-6-(2,2,2-trifluoro-ethoxy)-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11506479.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11506480.png)
![3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B11506488.png)
